3-(Tritylamino)oxetan-2-one

Beschreibung

Significance as a Chiral β-Lactone Derivative

The core of 3-(Tritylamino)oxetan-2-one's importance lies in its identity as a chiral β-lactone. The β-lactone, a four-membered cyclic ester, is a strained ring system, making it susceptible to nucleophilic attack and ring-opening reactions. This inherent reactivity is a key attribute for its function in chemical synthesis.

The chirality at the C3 position, bearing the tritylamino group, introduces stereochemical control, a critical aspect in modern drug design and asymmetric synthesis. The specific stereoisomer, (S)-3-(tritylamino)oxetan-2-one, is a commercially available and frequently utilized starting material. nih.govescholarship.org The bulky trityl (triphenylmethyl) group serves as a protecting group for the amine functionality, preventing its unwanted participation in reactions while also influencing the molecule's steric environment. This protection is crucial for directing the reactivity of the β-lactone ring.

The β-lactone moiety itself is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity. researchgate.net Compounds containing a β-lactone ring are known to interact with biological nucleophiles, such as the catalytic residues of enzymes. nih.gov This has led to the development of β-lactone-containing compounds as inhibitors for various enzymes, including proteases and hydrolases. researchgate.netnih.gov

Role as a Versatile Synthetic Intermediate

3-(Tritylamino)oxetan-2-one is a valuable and versatile intermediate in organic synthesis, primarily serving as a chiral building block. lookchem.combldpharm.com Its utility stems from the predictable reactivity of the strained β-lactone ring and the ability to deprotect the amine for further functionalization.

A primary application of this compound is in the synthesis of other chiral molecules. For instance, it can be readily converted to (S)-2-oxo-3-oxetanylammonium toluene-4-sulfonate. nih.govescholarship.org This salt is then used in coupling reactions with various acyl chlorides to produce a range of N-(2-oxo-3-oxetanyl)amides. nih.govescholarship.org These amides have been investigated for their biological activities, including the inhibition of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govescholarship.org

The general synthetic scheme involves the reaction of the ammonium (B1175870) salt with an acyl chloride in the presence of a base, such as triethylamine (B128534), to yield the desired amide. This straightforward and efficient coupling highlights the practicality of 3-(Tritylamino)oxetan-2-one as a synthetic precursor. nih.govescholarship.org

Overview of Research Trajectories

Research involving 3-(Tritylamino)oxetan-2-one has predominantly focused on its application in medicinal chemistry and the synthesis of novel bioactive compounds. cymitquimica.com A significant area of investigation has been the development of enzyme inhibitors. The β-lactone ring acts as a "warhead," acylating a nucleophilic residue in the active site of a target enzyme, leading to its inhibition. escholarship.org

For example, extensive research has been conducted on the synthesis and structure-activity relationships (SARs) of N-(2-oxo-3-oxetanyl)amides derived from 3-(Tritylamino)oxetan-2-one as NAAA inhibitors. nih.govescholarship.org These studies explore how modifications to the amide side chain affect the potency and selectivity of the inhibitors. nih.govescholarship.org The ultimate goal of such research is to develop novel therapeutic agents for conditions where NAAA plays a pathological role, such as inflammation. escholarship.org

Furthermore, the oxetane (B1205548) ring itself is of growing interest in medicinal chemistry. It is considered a bioisostere for carbonyl groups and gem-dimethyl groups, meaning it can replace these functionalities in a drug molecule to improve its physicochemical properties, such as solubility and metabolic stability, without losing biological activity. nih.gov This has spurred further research into the synthesis and incorporation of oxetane-containing building blocks, including derivatives of 3-(Tritylamino)oxetan-2-one, into drug candidates. nih.gov

| Property | Value |

| CAS Number | 88109-06-2 |

| Molecular Formula | C22H19NO2 |

| Molecular Weight | 329.39 g/mol |

| Synonyms | N-Trityl-L-serine lactone, (S)-3-(Tritylamino)oxetan-2-one |

| Melting Point | 191-196 °C (decomposes) |

| Storage | 2-8°C, sealed in a dry environment |

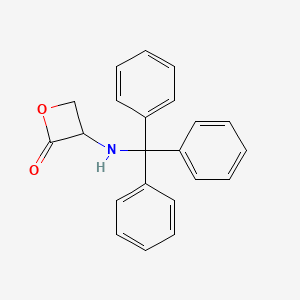

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(tritylamino)oxetan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21-20(16-25-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOYUOGPQDPOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tritylamino Oxetan 2 One

Stereoselective Synthesis Pathways

Stereoselective synthesis is paramount in producing the desired enantiomer of 3-(Tritylamino)oxetan-2-one. The methods employed are designed to preserve the stereochemical integrity of the starting material throughout the synthetic sequence.

The Mitsunobu reaction is a powerful method for the dehydrative intramolecular cyclization of β-hydroxy carboxylic acids, such as serine derivatives, to form β-lactones. mdpi.com This reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com The reaction proceeds through the activation of the alcohol's oxygen by a phosphonium (B103445) intermediate, which is then displaced by the carboxylate nucleophile. organic-chemistry.org A key feature of the Mitsunobu reaction is that it occurs with a clean inversion of stereochemistry at the alcohol's carbon center, a powerful tool for controlling stereochemistry. organic-chemistry.org

In the context of synthesizing 3-aminooxetan-2-one derivatives, a modified Mitsunobu reaction is frequently employed. nih.govresearchgate.netescholarship.org This approach facilitates the cyclization of N-protected serine derivatives under specific conditions to yield the corresponding N-protected β-lactone. For instance, the cyclization can be achieved using dimethyl azodicarboxylate (DMAD) and triphenylphosphine in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.govescholarship.org

The direct precursor for the oxetanone ring is an N-protected serine. The protecting group on the amine is critical as it prevents side reactions and influences the solubility and reactivity of the substrate. Common protecting groups used in these syntheses include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). researchgate.net Research has shown that N-Boc-L-serine and N-Boc-D-serine can be effectively cyclized using a modified Mitsunobu reaction to form the corresponding (S)- and (R)-(2-Oxo-3-oxetanyl)carbamic acid tert-butyl esters. nih.govescholarship.org

The synthesis of the title compound, (S)-3-(Tritylamino)oxetan-2-one, specifically starts from N-trityl-L-serine. The trityl (triphenylmethyl) group is a bulky protecting group that can be introduced by reacting L-serine with triphenylmethyl chloride. chemsrc.com The subsequent intramolecular cyclization of N-trityl-L-serine, typically via a Mitsunobu-type reaction, yields the desired β-lactone. researchgate.net This cyclization has been shown to proceed without significant racemization, preserving the optical purity of the starting amino acid. researchgate.net

While the Mitsunobu cyclization of N-protected serine is the most direct route, other methods for forming β-lactones exist in organic synthesis. One such alternative is the asymmetric catalytic acyl halide-aldehyde cyclocondensation (AAC) reaction. acs.org This method can produce enantioenriched β-lactones and could theoretically be adapted for the synthesis of the 3-aminooxetan-2-one core, although it is not the commonly reported pathway for this specific compound.

Furthermore, the commercially available (S)-3-(tritylamino)oxetan-2-one often serves as a precursor itself for more complex molecules. nih.govescholarship.org For example, it can be deprotected to yield the corresponding amine salt, (S)-2-oxo-3-oxetanylammonium toluene-4-sulfonate, which is then used in subsequent amide coupling reactions. nih.govescholarship.org

Precursor Compounds in 3-(Tritylamino)oxetan-2-one Synthesis

The selection of appropriate precursors is fundamental to the successful synthesis of 3-(Tritylamino)oxetan-2-one. The primary starting materials are derived from the amino acid L-serine, leveraging its inherent chirality.

The key precursors involved in the synthesis are detailed in the table below.

| Precursor Compound | Role in Synthesis |

| L-Serine | The fundamental chiral building block providing the carbon and nitrogen backbone of the final product. |

| Triphenylmethyl chloride (Trityl chloride) | Reacts with the amino group of L-serine to form the N-trityl protecting group, leading to the direct precursor N-trityl-L-serine. |

| N-Trityl-L-serine | The direct substrate for the intramolecular cyclization reaction to form (S)-3-(Tritylamino)oxetan-2-one. chemsrc.com |

| N-tert-butyloxycarbonyl-L-serine (Boc-L-Serine) | An analogous precursor used to synthesize the N-Boc protected version of the β-lactone. nih.govescholarship.org |

| N-(benzyloxycarbonyl)-L-serine (Cbz-L-serine) | Another common N-protected serine derivative used for the synthesis of related β-lactones. researchgate.net |

Optimization of Reaction Conditions for Oxetanone Ring Formation

The formation of the strained four-membered oxetanone ring requires carefully optimized reaction conditions to maximize yield and minimize side reactions, such as decomposition or polymerization. mdpi.com The high ring strain of β-lactones makes them susceptible to nucleophilic ring-opening, so reaction parameters must be precisely controlled. acs.orgmdpi.com

For the Mitsunobu cyclization of N-protected serine derivatives, several factors are critical. The reaction is often initiated at a low temperature, such as -78 °C, during the addition of the azodicarboxylate. nih.govescholarship.org This helps to control the formation of the reactive phosphonium intermediate. organic-chemistry.org After the initial addition, the reaction is typically allowed to warm to room temperature to drive the cyclization to completion. nih.govescholarship.org

The choice of reagents and solvents is also a key area for optimization. Tetrahydrofuran (THF) is a commonly used solvent for these reactions. nih.govescholarship.org Modifications to the standard Mitsunobu protocol, such as using different acidic components, have been explored to improve yields, especially for sterically hindered substrates. orgsyn.org The purification process is also important; due to by-products like triphenylphosphine oxide, chromatographic purification is standard. escholarship.org

The table below summarizes key reaction parameters and their typical settings for the formation of the oxetanone ring from N-Boc-L-serine, which is analogous to the synthesis of the N-trityl derivative.

| Parameter | Condition | Rationale | Source(s) |

| Reagents | Triphenylphosphine (PPh₃), Dimethyl azodicarboxylate (DMAD) | Standard and effective reagents for the modified Mitsunobu cyclization of N-protected serines. | nih.gov, escholarship.org |

| Solvent | Tetrahydrofuran (THF) | A suitable aprotic solvent that effectively dissolves the reactants. | nih.gov, escholarship.org |

| Initial Temperature | -78 °C | Controls the initial exothermic reaction and formation of the betaine (B1666868) intermediate. | nih.gov, escholarship.org |

| Reaction Temperature | Warm to Room Temperature | Allows the intramolecular Sₙ2 cyclization to proceed to completion over several hours. | nih.gov, escholarship.org |

| Reaction Time | ~2.5 hours | Sufficient time for the reaction to complete after warming. | nih.gov, escholarship.org |

Reactivity and Intramolecular Transformations of the Oxetanone Ring

Nucleophilic Ring-Opening Reactions

The oxetanone ring is susceptible to attack by a variety of nucleophiles, leading to ring cleavage. These reactions are of significant interest as they provide a pathway to highly functionalized acyclic compounds. The mode of ring-opening is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.netclockss.org

The regioselectivity of nucleophilic attack on the 3-(Tritylamino)oxetan-2-one ring is a critical aspect of its reactivity, with two primary sites of attack: the carbonyl carbon (acyl C-O cleavage) and the β-carbon (alkyl C-O cleavage). The outcome is largely dictated by the "hardness" or "softness" of the nucleophile. researchgate.netechemi.com

Acyl C-O Cleavage: "Hard" nucleophiles, such as primary and secondary amines, tend to attack the electrophilic carbonyl carbon. researchgate.net This leads to the cleavage of the acyl-oxygen bond and the formation of β-hydroxy amide derivatives. nih.gov

Alkyl C-O Cleavage: "Soft" nucleophiles and other specific reagents favor attack at the β-carbon of the lactone ring. researchgate.net This results in the cleavage of the alkyl-oxygen bond and the formation of β-substituted carboxylic acid derivatives. Examples of nucleophiles that promote this pathway include azide (B81097) and sulfonamide anions. researchgate.net

The selective opening of β-lactones with amines has been shown to be challenging, often resulting in a mixture of products. However, the use of palladium catalysts can steer the reaction exclusively towards acyl C–O bond cleavage. nih.gov

The reaction of 3-(Tritylamino)oxetan-2-one and related β-lactones with a variety of nucleophiles has been investigated to produce a diverse range of functionalized molecules.

| Nucleophile | Product Type | Catalyst/Conditions | Reference(s) |

| Primary and Secondary Amines | β-Hydroxy Amides | Pd-catalysis for selectivity | nih.gov |

| Azide and Sulfonamide Anions | N-protected β-Amino Acid Derivatives | - | researchgate.net |

| Copper-modified Alkyl Grignard Reagents | β-Disubstituted Carboxylic Acids | - | acs.orgresearchgate.net |

| Trimethylsilyl (B98337) Bromide (TMSBr) | 1,3-Bromohydrin Building Blocks | Chiral Squaramide Catalyst | nih.gov |

Chemical Transformations Involving the Tritylamine (B134856) Moiety

The tritylamine group in 3-(Tritylamino)oxetan-2-one primarily serves as a bulky protecting group for the amine functionality. The most significant chemical transformation involving this moiety is its removal, a process known as detritylation.

Detritylation is typically achieved under acidic conditions. total-synthesis.com The mechanism involves the protonation of the ether oxygen (in the case of trityl ethers) or the amine nitrogen, followed by the departure of the highly stable trityl cation. total-synthesis.comresearchgate.net The stability of the trityl cation, a triphenylmethyl carbocation, is a key driving force for this reaction. Common reagents used for detritylation include formic acid or other Brønsted acids. total-synthesis.com Lewis acids can also be employed for this purpose. total-synthesis.com In some cases, the bulky trityl group can influence the stereochemical outcome of reactions at other parts of the molecule.

Catalyst Influence on Reactivity and Selectivity

Catalysts play a crucial role in controlling the reactivity and selectivity of reactions involving 3-(Tritylamino)oxetan-2-one. Both Lewis and Brønsted acids, as well as transition metal catalysts, have been employed to influence the course of its transformations.

Lewis acids have been shown to be particularly effective in promoting the intramolecular rearrangement of 3-amido oxetanes to 2-oxazolines. nih.govrsc.org Studies have shown that catalysts like Indium(III) triflate (In(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) are highly efficient in this transformation, while Brønsted acids show lower catalytic turnover. nih.govresearchgate.net The choice of solvent also impacts the reaction efficiency, with dichloromethane (B109758) (DCM) often providing better yields than polar protic solvents. nih.gov

The enantioselective ring-opening of oxetanes has been achieved using chiral catalysts. For example, a chiral squaramide derivative has been used to catalyze the addition of trimethylsilyl bromide (TMSBr) to 3-substituted oxetanes with high enantioselectivity, affording valuable 1,3-bromohydrin building blocks. nih.gov

Transition metal catalysis has also been utilized to control the regioselectivity of ring-opening reactions. Palladium catalysts, for instance, have been successfully employed to achieve selective acyl C–O bond cleavage in the reaction of α-methylene-β-lactones with various amines, leading to the formation of β-hydroxy amides. nih.gov

The following table summarizes the influence of various catalysts on the reactions of oxetane-containing compounds:

| Catalyst | Reaction Type | Substrate | Product | Selectivity | Reference(s) |

| In(OTf)₃ | Intramolecular Cyclization | 3-Amido Oxetane (B1205548) | 2-Oxazoline | High Yield | nih.govrsc.orgresearchgate.netresearchgate.net |

| Sc(OTf)₃ | Intramolecular Cyclization | 3-Amido Oxetane | 2-Oxazoline | High Catalytic Efficiency | nih.govrsc.org |

| Chiral Squaramide | Enantioselective Ring-Opening | 3-Substituted Oxetane | 1,3-Bromohydrin | High Enantioselectivity | nih.gov |

| Palladium Complexes | Regioselective Ring-Opening | α-Methylene-β-lactone | β-Hydroxy Amide | Acyl C-O Cleavage | nih.gov |

| Brønsted Acids (e.g., TsOH) | Intramolecular Cyclization | 3-Amido Oxetane | 2-Oxazoline | Low Catalytic Turnover | nih.gov |

Applications of 3 Tritylamino Oxetan 2 One in Complex Organic Synthesis

Contributions to Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to selectively create one enantiomer of a chiral product, 3-(Tritylamino)oxetan-2-one is a significant contributor. Its primary role is as a precursor to enantiopure β-amino acids and their derivatives, which are crucial components in many pharmaceuticals. The enantioselective synthesis of complex targets often relies on starting with a molecule where a key stereocenter is already established.

By starting with enantiomerically pure 3-(Tritylamino)oxetan-2-one, chemists can embark on multi-step syntheses with the assurance that the crucial stereochemistry of the amino group is secure. This avoids the need for challenging chiral separations or complex asymmetric catalytic steps later in the synthetic sequence. For instance, its derivatives can be used in the synthesis of β-lactams, the core structural motif of penicillin and other antibiotics, where the stereochemistry is critical for biological activity.

Synthesis of β-Amino Acid Derivatives and Analogues

One of the most powerful applications of 3-(Tritylamino)oxetan-2-one is in the synthesis of β-amino acid derivatives and their analogues, including peptidomimetics. β-Amino acids are non-proteinogenic amino acids that are components of numerous natural products and are used to create peptides with enhanced stability against enzymatic degradation.

The synthesis of β-amino acids from 3-(Tritylamino)oxetan-2-one is typically achieved through a nucleophilic ring-opening reaction of the β-lactone. A wide range of nucleophiles can be employed to open the ring at the C2 carbonyl carbon, leading to the formation of a β-amino acid derivative with a new functional group at the C1 position. The trityl group can then be removed to yield the free β-amino acid or the protected derivative can be directly incorporated into a peptide chain.

Below is a table summarizing representative ring-opening reactions of 3-(Tritylamino)oxetan-2-one to form various β-amino acid derivatives.

| Nucleophile (Nu-H) | Reaction Conditions | Product (after deprotection) | Application of Product |

| H₂O | Mild acid or base | 3-Amino-4-hydroxybutanoic acid | Precursor for natural products |

| R-OH (Alcohol) | Lewis acid catalyst | β-Amino acid ester | Peptide synthesis |

| R-NH₂ (Amine) | Aprotic solvent, heat | β-Amino acid amide | Peptidomimetics, enzyme inhibitors |

| R-SH (Thiol) | Base catalyst | β-Amino acid thioester | Synthesis of complex molecules |

| Organometallic Reagents (e.g., Grignard) | Anhydrous ether | β-Amino ketone | Precursor for other heterocycles |

This table is illustrative of the types of transformations possible with 3-(Tritylamino)oxetan-2-one and its analogs.

The resulting β-amino acid derivatives are valuable in constructing peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as better stability and oral bioavailability.

Precursor for Diverse Heterocyclic Systems

Beyond its role in β-amino acid synthesis, 3-(Tritylamino)oxetan-2-one is a precursor for a variety of other heterocyclic systems. The strained oxetane (B1205548) ring is prone to ring-opening and rearrangement reactions, which can be strategically employed to construct new ring systems.

For example, reduction of the lactone carbonyl followed by ring-opening can yield a protected 1,3-amino alcohol. This versatile intermediate can then undergo cyclization reactions to form six-membered heterocyclic rings such as 1,3-oxazinan-2-ones, which are themselves important scaffolds in medicinal chemistry. Furthermore, manipulation of the functional groups derived from the ring-opening of 3-(Tritylamino)oxetan-2-one can lead to the synthesis of other heterocyclic structures like substituted tetrahydrofurans or pyrrolidines, depending on the chosen synthetic route. The ability to transform this chiral building block into a range of different heterocyclic systems underscores its importance in diversity-oriented synthesis for the discovery of new bioactive molecules.

Advanced Mechanistic Elucidations of 3 Tritylamino Oxetan 2 One Reactions

Transition State Analysis in Key Transformations

The transition state, a fleeting high-energy configuration along the reaction coordinate, dictates the pathway and rate of a chemical transformation. nih.gov For reactions involving 3-(tritylamino)oxetan-2-one and its derivatives, transition state analysis is crucial for understanding reactivity, particularly in processes like enzyme inhibition where the oxetane (B1205548) ring acts as a reactive electrophile.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for determining the geometry of transition states, which are first-order saddle points on the potential energy surface. nih.gov For instance, in the acylation of the catalytic cysteine residue of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) by N-(2-oxo-3-oxetanyl)amides derived from 3-(tritylamino)oxetan-2-one, molecular modeling is used to study the tetrahedral adduct that represents a key intermediate close to the transition state. escholarship.org

A sophisticated approach for this analysis is the activation strain model (also known as the distortion/interaction model). This model deconstructs the activation energy into two components: the activation strain (the energy required to distort the reactants into their transition state geometries) and the stabilizing interaction energy between these distorted molecules. The transition state is the point where the destabilizing activation strain is overcome by favorable interaction energy. This model provides a quantitative framework to understand how factors like steric hindrance and electronic effects control the activation barriers of reactions.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies measure reaction rates and provide quantitative data on how various factors influence the speed of a reaction. While specific rate constants for reactions of 3-(tritylamino)oxetan-2-one are not broadly published, the determinants of its reaction rates can be inferred from its structure and general principles of chemical kinetics. opentextbc.camonash.edu

Several key factors determine the rate of reactions involving this compound:

Steric Hindrance: The most significant rate-determining factor is the extreme steric bulk of the trityl (triphenylmethyl) protecting group. vaia.comrsc.org This large group shields the amino functionality and can sterically hinder the approach of reactants to the nearby oxetanone ring, slowing down reaction rates. vaia.com This effect is often exploited to achieve selectivity, for instance, in reactions where primary alcohols are preferentially protected over more sterically crowded secondary alcohols. vaia.com

Temperature: Increasing the reaction temperature raises the kinetic energy of molecules. monash.edu This results in more frequent and more energetic collisions, increasing the likelihood that molecules will overcome the activation energy barrier, thus accelerating the reaction rate. monash.edu

Solvent and Catalyst: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants and transition states. The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate without being consumed in the reaction. escholarship.orgmonash.edu

| Factor | Effect on Reaction Rate | Underlying Principle |

|---|---|---|

| Steric Hindrance (Trityl Group) | Decreases rate | The bulky trityl group physically blocks the approach of nucleophiles or other reactants to the reactive centers of the molecule. vaia.comrsc.org |

| Concentration of Reactants | Increases rate | Higher concentration leads to more frequent collisions between reacting molecules, increasing the probability of a successful reaction. siyavula.com |

| Temperature | Increases rate | Higher temperature provides molecules with greater kinetic energy to overcome the activation energy barrier. monash.edu |

| Presence of a Catalyst | Increases rate | A catalyst provides an alternative reaction pathway with a lower activation energy. monash.edu |

Elucidating the Role of Chiral Auxiliaries and Protecting Groups

In the context of 3-(tritylamino)oxetan-2-one, the molecule's functionality is twofold: it incorporates a crucial protecting group and the core structure acts as a chiral auxiliary.

The Trityl Protecting Group: The triphenylmethyl (trityl, Tr) group serves as a protecting group for the primary amine at the C3 position. vaia.com Protecting groups are essential in organic synthesis to temporarily block a reactive functional group, preventing it from interfering with reactions at other sites on the molecule. vaia.com The trityl group is particularly notable for several reasons:

Steric Bulk: Its large size provides significant steric shielding, which can direct reactions to less hindered parts of a molecule and slow down reactions at the protected site. vaia.comrsc.org

Stability and Cleavage: Trityl groups are stable to basic conditions, oxidizing agents, and reducing agents. vaia.com They are, however, labile under acidic conditions, allowing for selective removal (deprotection) typically using acids like trifluoroacetic acid (TFA). monash.edu

The Chiral Auxiliary: A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. rsc.orgleeds.ac.uk (S)-3-(tritylamino)oxetan-2-one, being derived from the natural amino acid L-serine, possesses inherent chirality. This allows it to be used as a chiral auxiliary to synthesize complex molecules with a specific, desired stereochemistry. nih.govescholarship.org For example, it is a key starting material for creating a series of N-(2-oxo-3-oxetanyl)amide inhibitors of NAAA. The fixed stereocenter on the oxetane ring directs the addition of various acyl groups, leading to the formation of products with high diastereoselectivity. nih.gov After the desired stereocenter is set, the auxiliary part of the molecule can be further modified or cleaved.

Isotopic Labeling Studies to Probe Mechanisms

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. siyavula.comusgs.gov This is achieved by replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C) and then determining the position of that isotopic label in the final products using techniques like mass spectrometry or NMR spectroscopy. usgs.gov

While specific isotopic labeling studies on 3-(tritylamino)oxetan-2-one itself are not widely documented, such experiments are fundamental in elucidating the mechanisms of related reactions. For example, in a proposed catalytic cycle for an allyl-allyl coupling reaction, deuterium labeling was used to probe the reaction mechanism. acs.org By using deuterated starting materials, researchers can track the transfer of atoms and confirm or rule out specific mechanistic pathways, such as the sequence of bond-forming and bond-breaking steps.

| Experiment | Labeled Reactant | Expected Product (if Mechanism A is correct) | Observed Product | Conclusion |

|---|---|---|---|---|

| 1 (Control) | Unlabeled Substrate | Unlabeled Product | Unlabeled Product | Baseline established. |

| 2 | Substrate labeled with ²H at position X | Product with ²H at position Y | Product with ²H at position Y | Supports Mechanism A. acs.org |

| 3 | Substrate labeled with ¹³C at position Z | Product with ¹³C at position W | Product with ¹³C at a different position | Contradicts Mechanism A; suggests rearrangement. |

Such studies are invaluable for understanding intricate reaction details, including regioselectivity and enantioselectivity, which are central to the synthetic utility of chiral molecules like 3-(tritylamino)oxetan-2-one. acs.org

Computational Chemistry and Theoretical Studies of 3 Tritylamino Oxetan 2 One

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling plays a pivotal role in elucidating the three-dimensional structure of 3-(Tritylamino)oxetan-2-one and correlating its conformation with its chemical reactivity. The presence of a bulky trityl (triphenylmethyl) group attached to the stereocenter of the oxetan-2-one ring introduces significant steric hindrance, which is a primary determinant of the molecule's conformational preferences and, consequently, its reactivity.

Computational techniques such as molecular mechanics (MM) and density functional theory (DFT) are employed to perform conformational analysis. These methods help in identifying the low-energy conformers of the molecule. For trityl-containing compounds, the propeller-like arrangement of the phenyl rings is a key structural feature. nih.govmdpi.com The torsion angles of these rings and their orientation relative to the oxetane-2-one ring would be critical in determining the accessibility of the reactive centers, namely the carbonyl carbon and the β-carbon of the lactone.

The oxetane (B1205548) ring itself is known to act as a conformational lock, rigidifying the structure of molecules. acs.org In the case of 3-(Tritylamino)oxetan-2-one, the interplay between the strained four-membered ring and the sterically demanding trityl group would lead to a unique conformational landscape. Molecular modeling can predict the most stable conformations and the energy barriers between them. This information is invaluable for understanding how the molecule might interact with other reagents or biological targets.

Table 1: Hypothetical Conformational Analysis Data for 3-(Tritylamino)oxetan-2-one

| Conformer | Dihedral Angle (N-C3-Cα-Cipso) | Relative Energy (kcal/mol) | Predicted Reactivity |

| A | -60° | 0.00 | Lowest (Steric shielding of lactone) |

| B | 180° | 2.5 | Moderate |

| C | 60° | 1.8 | Low |

Note: This data is illustrative and based on principles of steric hindrance and conformational analysis.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using DFT, provide deep insights into the electronic structure and energetics of 3-(Tritylamino)oxetan-2-one. These calculations can determine various electronic properties that are fundamental to understanding the molecule's reactivity.

Key parameters obtained from these calculations include the distribution of electron density, molecular orbital energies (especially the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The tritylamino group, being electron-donating, is expected to increase the electron density on the nitrogen atom and influence the electronic character of the adjacent oxetan-2-one ring. The carbonyl group of the lactone is an electron-withdrawing group, leading to a polarized C=O bond and an electrophilic carbonyl carbon.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. For 3-(Tritylamino)oxetan-2-one, the HOMO is likely to be localized on the electron-rich tritylamino moiety, while the LUMO would be centered on the π* orbital of the carbonyl group. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the carbonyl carbon.

Table 2: Predicted Electronic Properties of 3-(Tritylamino)oxetan-2-one from DFT Calculations

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Site of oxidation |

| LUMO Energy | -1.2 eV | Site of nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |

| Dipole Moment | ~3.5 D | Significant molecular polarity |

Note: These values are estimations based on calculations performed on analogous molecules.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the most likely reaction pathways and for identifying the transition state structures and their associated activation energies. For 3-(Tritylamino)oxetan-2-one, a primary reaction of interest would be the nucleophilic ring-opening of the β-lactone.

The strained four-membered ring of the oxetan-2-one makes it susceptible to nucleophilic attack. Two principal pathways for ring-opening exist: attack at the carbonyl carbon (acyl-oxygen cleavage) or SN2 attack at the β-carbon (alkyl-oxygen cleavage). researchgate.netacs.org The regioselectivity of this attack is influenced by the nature of the nucleophile and the electronic and steric properties of the substrate.

Theoretical calculations can model the potential energy surface for the reaction of 3-(Tritylamino)oxetan-2-one with various nucleophiles. By locating the transition state structures and calculating the activation barriers for both pathways, it is possible to predict which route is more favorable. The bulky trityl group is expected to sterically hinder the SN2 attack at the β-carbon, potentially favoring the attack at the less hindered carbonyl carbon.

Table 3: Calculated Activation Energies for Nucleophilic Ring-Opening of a Model β-Lactone

| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) | Predicted Outcome |

| Acyl-Oxygen Cleavage | Amine | 15.2 | Amide formation |

| Alkyl-Oxygen Cleavage | Azide (B81097) | 20.5 | β-Azido acid formation |

Note: This data is based on computational studies of related β-lactone systems and serves as an illustrative example.

Spectroscopic and Advanced Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-(Tritylamino)oxetan-2-one and its subsequent products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the stereochemical integrity of the chiral center at the C3 position of the oxetanone ring.

In the synthesis of various N-(2-oxo-3-oxetanyl)amides derived from (S)-3-(tritylamino)oxetan-2-one, NMR is crucial for confirming the structure of the final products. nih.govescholarship.org For instance, in the ¹H NMR spectrum of N-(2-oxo-3-oxetanyl)amides, the protons on the β-lactone ring exhibit characteristic signals. The proton at C3 typically appears as a multiplet, while the two protons at C4 show distinct signals, often as doublets of doublets or triplets, due to geminal and vicinal coupling. nih.gov The chemical shifts of these protons are influenced by the substituent on the amino group and the solvent used. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon (C2) of the β-lactone ring shows a characteristic resonance at a downfield chemical shift, typically in the range of 168-172 ppm. nih.gov The carbons of the oxetane (B1205548) ring (C3 and C4) also have distinct signals that confirm the integrity of the ring structure. nih.gov The numerous signals in the aromatic region correspond to the carbons of the trityl group or other aromatic moieties introduced during synthesis. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, (S)-N-(2-Oxo-3-oxetanyl)-3-phenylpropionamide nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR (CDCl₃) | 5.10–5.19 | Multiplet, 1H (CH on β-lactone) |

| 4.43 | Doublet of doublets, 1H (CH₂ on β-lactone) | |

| 4.34 | Triplet, 1H (CH₂ on β-lactone) | |

| 7.18–7.36 | Multiplet, 5H (Aromatic protons) | |

| ¹³C NMR (CDCl₃) | 172.5, 168.4 | Carbonyl carbons |

| 140.2, 128.7, 128.3, 126.5 | Aromatic carbons | |

| 66.1 | Methylene carbon on β-lactone (C4) |

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a key analytical technique for the characterization of 3-(Tritylamino)oxetan-2-one and its reaction products. It provides information on the molecular weight and elemental composition, confirming the identity of synthesized compounds. nih.govescholarship.org Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.

In EI-MS, the molecular ion peak (M⁺) is often observed, which corresponds to the molecular weight of the compound. For example, derivatives like (S)-N-(2-oxo-3-oxetanyl)benzamide and (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide show their respective molecular ion peaks at m/z 191 and 219. nih.gov The fragmentation pattern can also provide structural information; a common fragment observed for these types of compounds is the base peak corresponding to the acyl or other substituent groups. nih.gov

Liquid chromatography coupled with mass spectrometry (LC/MS) is particularly valuable for monitoring the progress of reactions that use 3-(Tritylamino)oxetan-2-one as a precursor. nih.govescholarship.org This method allows for the separation of reactants, intermediates, and products, with subsequent mass analysis to identify each component in the reaction mixture. escholarship.org

Table 2: Mass Spectrometry Data for Various N-(2-Oxo-3-oxetanyl)amide Derivatives nih.gov

| Compound Name | Ionization Mode | m/z (Observed Ion) |

|---|---|---|

| (S)-N-(2-Oxo-3-oxetanyl)benzamide | EI | 191 (M⁺) |

| (S)-N-(2-Oxo-3-oxetanyl)-3-phenylpropionamide | EI | 219 (M⁺) |

| (S)-N-(2-Oxo-3-oxetanyl)-1-naphthamide | EI | 241 (M⁺) |

| (S)-N-(2-Oxo-3-oxetanyl)-2-naphthamide | ESI | 240.5 [M-H]⁻ |

Chiral Chromatography for Enantiomeric Purity Assessment

Since 3-(Tritylamino)oxetan-2-one possesses a stereocenter, assessing its enantiomeric purity is critical, especially when it is used in the synthesis of chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of both the starting material and the final products. nih.govescholarship.org

The separation of enantiomers is achieved using a chiral stationary phase (CSP). A commonly used column for the analysis of N-(2-oxo-3-oxetanyl)amide derivatives is the Chiralpak AD-H. nih.govescholarship.org The mobile phase typically consists of a mixture of n-hexane and isopropanol. nih.gov Under these conditions, the two enantiomers of a chiral compound interact differently with the CSP, leading to different retention times (t_R_ or t_S_). By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. For many synthetic procedures starting from (S)-3-(tritylamino)oxetan-2-one, the resulting products are reported with an enantiomeric excess greater than 98%, demonstrating that the stereochemical integrity is maintained throughout the reaction sequence. nih.gov

Table 3: Chiral HPLC Conditions for Enantiomeric Purity Analysis of a Derivative nih.gov

| Parameter | Condition |

|---|---|

| Compound | (S)-N-(2-Oxo-3-oxetanyl)-3-phenylpropionamide |

| Instrument | Shimadzu Spectrometer |

| Chiral Column | Chiralpak AD-H |

| Eluent | n-hexane/isopropanol 85:15 |

| Flow Rate | 1 mL/min |

| Detection (λ_max_) | 220 nm |

| Retention Time (t_S_) | 8.9 min |

| Enantiomeric Excess (ee) | >98% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For 3-(Tritylamino)oxetan-2-one and its derivatives, IR spectroscopy is used to confirm the presence of the characteristic β-lactone ring and the N-H bond of the amino or amide group. nih.govescholarship.org

The most prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the strained four-membered β-lactone ring. This peak typically appears at a high wavenumber, generally between 1825 cm⁻¹ and 1850 cm⁻¹. nih.gov The high frequency of this absorption is a hallmark of a strained cyclic ester. Additionally, for amide derivatives, a strong absorption for the amide carbonyl (C=O) is observed around 1640-1650 cm⁻¹, and the N-H stretching vibration appears as a distinct band in the region of 3270-3350 cm⁻¹. nih.gov The presence of these characteristic bands provides clear evidence for the successful synthesis and structural integrity of the target molecules. nih.govescholarship.org

Table 4: Characteristic IR Absorption Frequencies for N-(2-Oxo-3-oxetanyl) Derivatives nih.gov

| Functional Group | Vibrational Mode | Frequency Range (ν_max_, cm⁻¹) |

|---|---|---|

| β-Lactone | C=O Stretch | 1825 - 1849 |

| Amide | N-H Stretch | 3270 - 3349 |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(Tritylamino)oxetan-2-one |

| (S)-3-(Tritylamino)oxetan-2-one |

| N-(2-Oxo-3-oxetanyl)amides |

| (S)-N-(2-Oxo-3-oxetanyl)-3-phenylpropionamide |

| (S)-N-(2-Oxo-3-oxetanyl)benzamide |

| (S)-N-(2-Oxo-3-oxetanyl)-1-naphthamide |

| (S)-N-(2-Oxo-3-oxetanyl)-2-naphthamide |

| (S)-(2-Oxo-3-oxetanyl)carbamic Acid tert-Butyl Ester |

| n-hexane |

Derivatives and Analogues of 3 Tritylamino Oxetan 2 One in Synthetic Design

Synthesis of Substituted Oxetanone Analogues

The generation of analogues with substituents on the oxetanone ring is a key strategy to probe the steric and electronic requirements of the target enzyme's active site. A prominent example is the synthesis of methyl-substituted oxetanones, which are derived from threonine instead of serine.

The synthesis of these substituted β-lactones begins with N-protected L-threonine or L-allo-threonine. nih.govlookchem.com For instance, the amino groups of L- and D-threonine can be protected with a tert-butyloxycarbonyl (Boc) group. The subsequent cyclization into the corresponding β-lactone is accomplished by treating the protected amino acid with a reagent such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent). nih.gov This intramolecular dehydration reaction forms the strained four-membered oxetanone ring, yielding a product with a methyl group at the C4 position. Following cyclization, the amino-protecting group is removed to allow for further derivatization, providing a versatile platform for creating a library of substituted analogues. nih.gov

Other synthetic methodologies for producing substituted oxetanones have also been developed, highlighting the versatility in synthetic design. These include acyl halide-aldehyde cyclocondensation reactions, which can deliver highly enantioenriched 4-substituted 2-oxetanones. orgsyn.org The synthesis of 3,3-disubstituted oxetanes has been achieved from substituted dimethyl malonates through a multi-step process involving reduction, tosylation, and base-mediated cyclization. acs.org Such methods expand the toolbox available to chemists for creating diverse oxetanone cores for subsequent biological evaluation.

Modifications of the Amino Protecting Group and Their Implications

The trityl (Trt) group on 3-(tritylamino)oxetan-2-one is a bulky and acid-labile protecting group for the C3 amino functionality. Its primary role is to mask the amine's nucleophilicity during storage and handling, and its removal is a critical step that enables the synthesis of a vast array of N-acylated derivatives.

The deprotection is typically achieved under mild acidic conditions. nih.gov A common procedure involves treating the trityl-protected lactone with trifluoroacetic acid (TFA) in the presence of p-toluenesulfonic acid (p-TsOH) at low temperatures. nih.gov This reaction efficiently cleaves the trityl group, yielding the corresponding ammonium (B1175870) tosylate salt, (S)-2-oxo-3-oxetanylammonium toluene-4-sulfonate. nih.gov The liberation of the free amine as a salt is a crucial implication, as this intermediate can be directly used in subsequent coupling reactions without the need for isolation of the unstable free amine. This deprotected salt is then typically reacted with various acyl chlorides or activated carboxylic acids in the presence of a base like triethylamine (B128534) to form a stable amide bond. nih.govescholarship.org

Table 1: Comparison of Common Amino Protecting Groups

| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability |

| Trityl | Trt | Mild acid (e.g., TFA, acetic acid) total-synthesis.com | Base-stable, stable to hydrogenolysis |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) highfine.comtcichemicals.com | Base-stable, stable to hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) tcichemicals.com | Acid-stable, generally stable to hydrogenolysis |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), strong acids (HBr) total-synthesis.comhighfine.com | Stable to mild acid and base |

Structure-Activity Relationship (SAR) Studies in Synthetic Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the iterative process of designing and synthesizing analogues to enhance potency and selectivity. For derivatives of 3-(tritylamino)oxetan-2-one, SAR studies have been instrumental in developing potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). escholarship.orgacs.org These studies have systematically explored how structural changes to both the oxetanone core and the N-acyl side chain influence inhibitory activity, typically measured by the half-maximal inhibitory concentration (IC₅₀). escholarship.orgnih.gov

Initial findings confirmed that the intact β-lactone ring is essential for NAAA inhibition. nih.gov Analogues lacking this four-membered ring were found to be completely inactive. The stereochemistry at the C3 position is also critical; derivatives with the (S)-configuration consistently show higher potency than their (R)-enantiomers. nih.gov

The primary focus of SAR studies has been the optimization of the N-acyl side chain, which is installed after the deprotection of 3-(tritylamino)oxetan-2-one. By synthesizing a library of amides, researchers have identified key structural features that enhance inhibitory activity. nih.govescholarship.org For example, replacing the phenylpropionyl side chain of an early lead compound with a biphenyl-4-carboxamide group led to a significant increase in potency. nih.govescholarship.orgnih.gov This suggests a preference for larger, more rigid, and lipophilic structures in the enzyme's binding pocket. Further exploration showed that para-substituted aromatic amides generally exhibit greater potency than their meta-substituted counterparts, indicating a specific orientation within the active site. escholarship.org

The effect of substitutions on the oxetanone ring has also been investigated. The introduction of a methyl group at the C4 position, derived from threonine, led to the identification of potent NAAA inhibitors, including some with single-digit nanomolar IC₅₀ values. ebi.ac.uk This demonstrates that modifications to the core lactone structure, in combination with an optimized side chain, can lead to substantial improvements in biological activity.

Table 2: SAR of N-(2-oxo-3-oxetanyl)amide Analogues as NAAA Inhibitors

| Compound | Stereochemistry | N-Acyl Side Chain | IC₅₀ (nM) on rat NAAA |

| 7a | S | 3-Phenylpropionamide | 420 escholarship.orgnih.gov |

| 8a | R | 3-Phenylpropionamide | 1850 nih.gov |

| 7h | S | Biphenyl-4-carboxamide | 115 escholarship.orgnih.gov |

| 7i | S | 1-Naphthamide | 1300 nih.gov |

| 7j | S | 2-Naphthamide | 200 nih.gov |

| 20a | 3S, 4R | 3-Phenylpropionamide (on methyl-substituted oxetanone) | 460 nih.gov |

Future Research Directions in 3 Tritylamino Oxetan 2 One Chemistry

Development of Novel and More Efficient Synthetic Routes

The current synthesis of 3-(tritylamino)oxetan-2-one typically involves the cyclization of N-trityl-L-serine. While effective, future research will likely target more atom-economical, catalytic, and enantioselective methods.

Catalytic Asymmetric Synthesis: A significant future direction lies in the development of catalytic asymmetric methods to construct the chiral oxetanone core directly. Research could explore the [2+2] cycloaddition of ketenes with appropriate carbonyl compounds, guided by chiral catalysts to set the stereocenter at the C3 position. Another promising avenue is the catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones, which could potentially be adapted for oxetan-2-one synthesis. nih.gov

Ring-Expansion Carbonylation (REC): The REC of aziridines, analogous to the well-studied REC of epoxides to form β-lactones, presents a highly atom-economical route. nih.gov Future investigations could focus on developing catalytic systems, perhaps bimetallic complexes involving Lewis acids and cobalt carbonyls, to efficiently carbonylate N-trityl-aziridine-2-carboxylates or related precursors. nih.govnih.gov This would provide a direct and potentially more efficient entry to the 3-(tritylamino)oxetan-2-one scaffold.

Chemoenzymatic Methods: The use of enzymes, particularly lipases, for kinetic resolution or desymmetrization could offer highly enantioselective routes. mdpi.com For instance, a racemic mixture of a suitable 1,3-diol precursor could be selectively acylated by a lipase, creating a chiral intermediate primed for cyclization to the desired enantiomer of 3-(tritylamino)oxetan-2-one.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Advantages |

| Catalytic Asymmetric Cycloaddition | N-Trityl imino glyoxylate, Ketenes | Chiral Lewis Acid Catalyzed [2+2] Cycloaddition | High enantioselectivity, direct formation of the ring |

| Ring-Expansion Carbonylation | N-Trityl-aziridine derivatives | Cobalt/Lewis Acid Catalyzed Carbonylation | High atom economy, use of CO as a C1 source |

| Chemoenzymatic Resolution | Racemic 3-amino-1,3-propanediol derivatives | Lipase-catalyzed kinetic resolution followed by cyclization | High enantiomeric excess, mild reaction conditions |

Expansion of Applications in Target-Oriented Synthesis

The unique structural features of 3-(tritylamino)oxetan-2-one make it an attractive building block for the synthesis of complex, biologically active molecules, particularly modified peptides and natural products.

Synthesis of β-Amino Acids: The β-lactone ring is an excellent precursor to β-amino acids. Ring-opening of 3-(tritylamino)oxetan-2-one with various nucleophiles can generate a diverse library of non-proteinogenic β-amino acids with a defined stereocenter. These can then be incorporated into peptidomimetics to enhance metabolic stability or enforce specific secondary structures. The trityl group is particularly advantageous as it is a well-established protecting group in peptide synthesis, known for its mild removal conditions. peptide.comuoa.gr

Building Block for Natural Products: Many natural products feature 1,3-diol or amino alcohol motifs. 3-(Tritylamino)oxetan-2-one can serve as a versatile four-carbon building block where ring-opening reactions unveil these functionalities. clockss.org For example, organocuprate-mediated ring-opening could install a carbon-based substituent at the C4 position while generating a β-hydroxy carboxylate, a common structural unit in polyketide natural products.

Peptide Chemistry: The trityl group is frequently used in solid-phase peptide synthesis (SPPS) for protecting amino groups, especially for trifunctional amino acids like serine or for side-chain anchoring. peptide.comnih.govresearchgate.net Future work could explore the direct use of 3-(tritylamino)oxetan-2-one in SPPS to introduce unique β-amino acid residues into peptide chains, potentially leading to novel therapeutic peptides with constrained conformations.

Advanced Mechanistic Investigations Utilizing Modern Techniques

A deeper understanding of the reactivity of 3-(tritylamino)oxetan-2-one is crucial for optimizing existing transformations and discovering new ones. Modern analytical and computational tools will be central to these efforts.

In Situ Spectroscopy: Techniques like ReactIR (FTIR) and process NMR can provide real-time kinetic and mechanistic data on ring-opening reactions. acs.orgfigshare.com For example, monitoring the reaction of 3-(tritylamino)oxetan-2-one with a nucleophile can help distinguish between acyl C2-O1 cleavage and alkyl C4-O1 cleavage pathways, which is often a point of contention in β-lactone chemistry. clockss.orgnih.gov

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways. uzh.chchinesechemsoc.org Such studies could predict the regioselectivity of nucleophilic attack based on the nature of the nucleophile and reaction conditions. chinesechemsoc.org DFT can also be used to rationalize the stereochemical outcomes of reactions and guide the design of new catalysts for asymmetric transformations involving this building block. nsf.gov

Isotopic Labeling Studies: Synthesizing isotopically labeled (e.g., ¹³C or ¹⁸O) 3-(tritylamino)oxetan-2-one would enable definitive mechanistic studies. By tracing the fate of the labeled atoms in the products of ring-opening reactions, the precise bond-cleavage events can be unambiguously determined.

| Technique | Information Gained | Research Question Addressed |

| In Situ FTIR/NMR | Reaction kinetics, detection of intermediates | What is the rate-determining step in the ring-opening? Are there observable intermediates? |

| DFT Calculations | Transition state energies, reaction energy profiles | Which pathway (acyl vs. alkyl cleavage) is energetically favored for a given nucleophile? |

| Isotopic Labeling | Bond cleavage pathways | Does the nucleophile attack the carbonyl carbon (C2) or the β-carbon (C4)? |

Exploration of New Chemical Space through Derivatives and Novel Reactivity

Future research should aim to expand the chemical space accessible from 3-(tritylamino)oxetan-2-one by exploring derivatization and uncovering novel modes of reactivity.

Derivatization of the Amino Group: While the trityl group is useful, its removal and replacement with other functionalities open up new possibilities. nih.govlibretexts.orgnih.gov For example, deprotection followed by reaction with various electrophiles could yield a library of 3-substituted-amino oxetan-2-ones. These derivatives could be screened for biological activity or used as building blocks in their own right.

Novel Ring-Opening Reactions: The strained β-lactone is susceptible to a wide range of nucleophiles. nih.govresearchgate.net Systematic investigation of its reaction with soft nucleophiles (e.g., thiols, phosphines) versus hard nucleophiles (e.g., alkoxides, amines) could lead to a predictable platform for generating diverse 3-aminopropanoic acid derivatives. nih.gov Furthermore, transition-metal-catalyzed ring-opening reactions could provide access to unique products not achievable through traditional nucleophilic addition.

Photochemical Reactions: The oxetane (B1205548) ring can undergo photochemical reactions, such as [2+2] cycloreversion. nih.gov Exploring the photochemistry of 3-(tritylamino)oxetan-2-one, particularly in the presence of chiral sensitizers, could lead to novel kinetic resolutions or asymmetric transformations, providing enantiomerically enriched products. nih.gov

By pursuing these research avenues, the scientific community can fully exploit the synthetic potential of 3-(tritylamino)oxetan-2-one, establishing it as a cornerstone building block for the efficient and stereocontrolled synthesis of complex molecules with significant applications in medicinal chemistry and beyond.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(Tritylamino)oxetan-2-one, and what are the critical reaction parameters?

- Methodological Answer : Synthesis often involves cyclization of precursor molecules. For example, analogous oxetan-2-one derivatives are synthesized via cyclization using reagents like p-toluenesulfonyl chloride in pyridine, followed by deprotection steps to yield the final product . Key parameters include temperature control (0–20°C for ketene dimerization), solvent selection (e.g., ethanol for deprotection), and steric considerations due to the bulky trityl group. Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR spectroscopy.

Q. Which spectroscopic techniques are most effective for characterizing 3-(Tritylamino)oxetan-2-one?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming ring structure and substituent positions. For example, the oxetan-2-one carbonyl resonance typically appears near 170–175 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : The lactone carbonyl stretch (~1750–1800 cm) confirms the oxetan-2-one core .

Q. How can researchers ensure the purity and stability of 3-(Tritylamino)oxetan-2-one during storage?

- Methodological Answer :

- Purity : Use column chromatography or recrystallization (e.g., from hexane/ethyl acetate mixtures).

- Stability : Store at –20°C in inert atmospheres to prevent polymerization, a known issue for oxetan-2-one derivatives . Regularly monitor via NMR for degradation (e.g., broadening of peaks due to polymerization).

Advanced Research Questions

Q. How does the steric bulk of the trityl group influence the reactivity of 3-(Tritylamino)oxetan-2-one in nucleophilic ring-opening reactions?

- Methodological Answer : The trityl group imposes steric hindrance, directing nucleophilic attack to less hindered positions. Computational studies (e.g., DFT calculations) can predict regioselectivity. Experimentally, compare reaction outcomes with analogs lacking the trityl group. For example, in similar systems, bulky substituents reduce reaction rates but enhance selectivity for β-lactone ring-opening at the 4-position .

Q. What strategies can resolve contradictions in reported solubility data for oxetan-2-one derivatives?

- Methodological Answer :

- Systematic Solubility Testing : Use standardized solvents (e.g., water, DMSO, THF) under controlled temperatures (e.g., 25°C). For instance, a derivative with LogP = 10.37 exhibits solubility of 4.6 × 10 g/L in water, highlighting hydrophobicity .

- Crystallography : Analyze crystal packing to explain solubility differences. Polar functional groups (e.g., hydroxyls) in analogs like vittatalactone improve solubility .

Q. Are there computational models predicting the stability of 3-(Tritylamino)oxetan-2-one under physiological conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) can predict hydrolysis rates. For β-lactones, alkaline conditions accelerate ring-opening to 3-hydroxy acids . Validate models experimentally via pH-dependent stability assays monitored by HPLC.

Key Research Considerations

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.